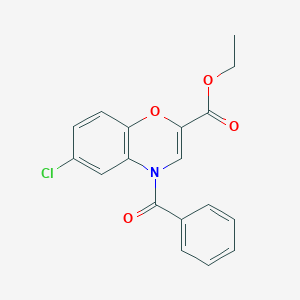

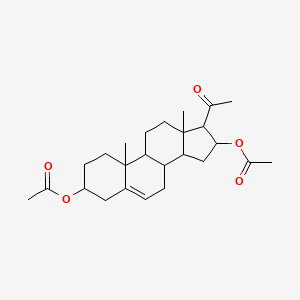

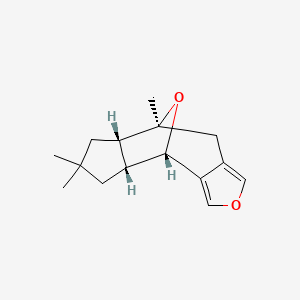

Furanether A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furanether A is a tetracyclic natural product with a 1-methyl-8-oxabicyclo[3.2.1]octane core and four contiguous stereocenters. It was first isolated from the mushroom Russula sardonia and has shown antifeedant activity, meaning it can prevent animals from feeding on plants .

準備方法

The first total synthesis of (±)-Furanether A was achieved by Dao-Yong Zhu, Shao-Hua Wang, and colleagues at Lanzhou University, China. The synthesis involved 13 linear steps and an overall yield of 0.85% . The synthetic route started from ethyl 2-oxopropanoate and a simple enone, which were combined using a [4+2] cycloaddition. The resulting intermediate was functionalized and subjected to a cyclization to form the furan unit, followed by the installation of a Weinreb amide. A Shapiro reaction was used to install the second five-membered ring of the target compound. The 1-methyl-8-oxabicyclo[3.2.1]octane core was then constructed using a C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization sequence. After the removal of a formaldehyde group, the desired (±)-Furanether A was obtained .

化学反応の分析

Furanether A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts, gold-catalyzed cyclizations, and mild oxidation of alkyl enol ethers . Major products formed from these reactions include di-, tri-, and tetrasubstituted furans .

科学的研究の応用

Furanether A has shown significant potential in scientific research due to its unique structure and biological activity. It has been studied for its antifeedant activity, which could be useful in developing natural pesticides . Additionally, the synthesis of this compound allows for biological activity studies and the synthesis of other bioactive natural products containing an 8-oxabicyclo[3.2.1]octane core .

作用機序

The mechanism by which Furanether A exerts its effects involves its unique tetracyclic structure and the presence of the 1-methyl-8-oxabicyclo[3.2.1]octane core. This structure allows it to interact with specific molecular targets and pathways, although the exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Furanether A is similar to other furanosesquiterpenes, such as furoscrobiculins and lactaral . its unique tetracyclic structure and the presence of four contiguous stereocenters make it distinct. Other similar compounds include lactarane and marasmane sesquiterpenes, which are also found in mushrooms of the genera Lactarius and Russula .

特性

CAS番号 |

72601-35-5 |

|---|---|

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC名 |

(1S,8S,9S,13R)-8,11,11-trimethyl-4,14-dioxatetracyclo[6.5.1.02,6.09,13]tetradeca-2,5-diene |

InChI |

InChI=1S/C15H20O2/c1-14(2)5-10-12(6-14)15(3)4-9-7-16-8-11(9)13(10)17-15/h7-8,10,12-13H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1 |

InChIキー |

ILACEZQKVDMRMW-HTUGSXCWSA-N |

異性体SMILES |

C[C@@]12CC3=COC=C3[C@@H](O1)[C@H]4[C@@H]2CC(C4)(C)C |

正規SMILES |

CC1(CC2C(C1)C3(CC4=COC=C4C2O3)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)